molecular formula C18H32O4 B1257775 15,16-DiHODE

15,16-DiHODE

Cat. No.: B1257775
M. Wt: 312.4 g/mol
InChI Key: LKLLJYJTYPVCID-OHPMOLHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15,16-DiHODE is a lipid.
Alpha-15, 16-Dihode, also known as Α-15, 16-dihode, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, Alpha-15, 16-dihode is considered to be an octadecanoid lipid molecule. Alpha-15, 16-Dihode is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-15, 16-Dihode has been detected in multiple biofluids, such as blood and urine. Within the cell, Alpha-15, 16-dihode is primarily located in the membrane (predicted from logP) and cytoplasm.

Properties

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(9Z,12Z)-15,16-dihydroxyoctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-16(19)17(20)14-12-10-8-6-4-3-5-7-9-11-13-15-18(21)22/h4,6,10,12,16-17,19-20H,2-3,5,7-9,11,13-15H2,1H3,(H,21,22)/b6-4-,12-10-

InChI Key

LKLLJYJTYPVCID-OHPMOLHNSA-N

Isomeric SMILES

CCC(C(C/C=C\C/C=C\CCCCCCCC(=O)O)O)O

Canonical SMILES

CCC(C(CC=CCC=CCCCCCCCC(=O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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